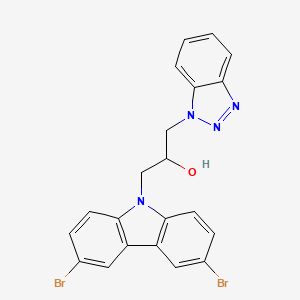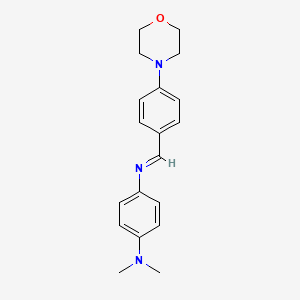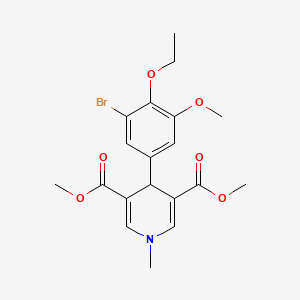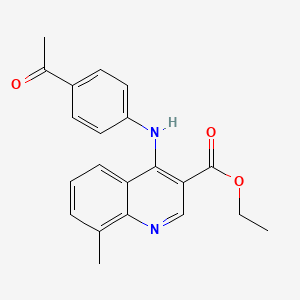![molecular formula C32H32F3N5O B10796054 [4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10796054.png)
[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000699 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of chemical compounds with potential antimalarial activity. This compound has shown significant inhibitory effects against various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .
Chemical Reactions Analysis
MMV000699 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
MMV000699 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the development of new synthetic methodologies and reaction mechanisms.
Medicine: Investigated for its potential as an antimalarial drug and its effects on other parasitic infections.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of MMV000699 involves the inhibition of key enzymes and pathways in the target parasites. For example, it has been shown to inhibit the growth of Babesia divergens by interfering with the parasite’s metabolic processes . The molecular targets and pathways involved are still under investigation, but it is believed that MMV000699 disrupts the parasite’s ability to synthesize essential biomolecules.
Comparison with Similar Compounds
MMV000699 is unique compared to other similar compounds in the MMV Box due to its high selectivity and potency against Babesia divergens. Similar compounds include:
MMV006913: Exhibits a highly inhibitory effect against Babesia divergens with an IC50 value of 1 nanomolar.
MMV019124: Shows structural similarity with atovaquone and diminazene aceturate.
MMV019995: Another potent compound with significant inhibitory effects.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific molecular targets.
Properties
Molecular Formula |
C32H32F3N5O |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C32H32F3N5O/c1-22-12-14-23(15-13-22)26-20-28(32(33,34)35)40-29(36-26)21-27(37-40)31(41)39-18-16-38(17-19-39)30(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,21,26,28,30,36H,16-20H2,1H3 |
InChI Key |
SZQXHLKSXDMJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-YL)methyl]-2-phenylacetamide](/img/structure/B10795971.png)



![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol](/img/structure/B10795994.png)

![5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B10796011.png)

![Butyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate](/img/structure/B10796026.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline](/img/structure/B10796037.png)
![1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B10796039.png)
![3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide](/img/structure/B10796047.png)
![ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796051.png)

